
4,4'-(Ethane-1,1-diyl)bis(2,6-dibromophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) is an organic compound characterized by the presence of two brominated phenol groups connected via an ethane bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) typically involves the bromination of a precursor compound. One common method involves the bromination of bisphenol Z with potassium tribromide as an efficient brominating agent, yielding the desired product in high yields (98%) within a short reaction time of 7–12 minutes at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic groups can undergo oxidation and reduction reactions, leading to the formation of quinones and hydroquinones, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include hydroquinones.
科学的研究の応用
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) has several scientific research applications:
Material Science: Used as a building block for the synthesis of polymers and other advanced materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals
作用機序
The mechanism of action of 4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) involves its interaction with various molecular targets. The brominated phenol groups can form hydrogen bonds and halogen interactions with other molecules, influencing their structure and function. These interactions can affect molecular pathways and biological processes, making the compound of interest in various research fields .
類似化合物との比較
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Similar structure but with a cyclohexane ring instead of an ethane bridge.
4,4’-(1-Methylethylidene)bis(2,6-dibromophenol):
Uniqueness
4,4’-(Ethane-1,1-diyl)bis(2,6-dibromophenol) is unique due to its ethane bridge, which provides distinct structural and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where its particular properties are advantageous.
特性
CAS番号 |
126369-25-3 |
|---|---|
分子式 |
C14H10Br4O2 |
分子量 |
529.8 g/mol |
IUPAC名 |
2,6-dibromo-4-[1-(3,5-dibromo-4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H10Br4O2/c1-6(7-2-9(15)13(19)10(16)3-7)8-4-11(17)14(20)12(18)5-8/h2-6,19-20H,1H3 |
InChIキー |
WFQDPXQJWBLPPU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


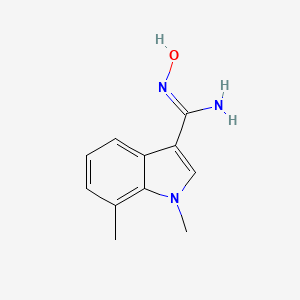

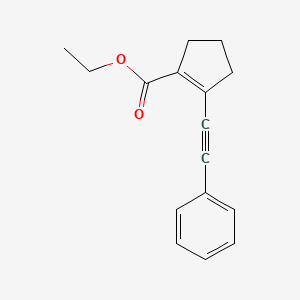
![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)

![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
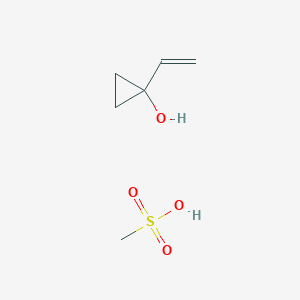
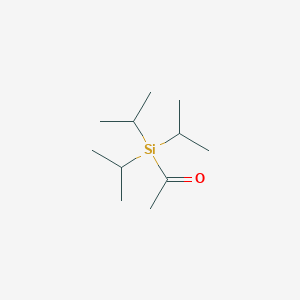
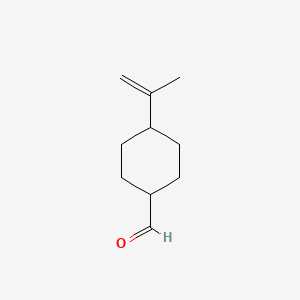
![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)
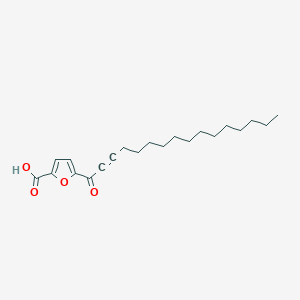
![1,3-Dinitro-5-{[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]methyl}benzene](/img/structure/B14281606.png)
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)
![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
